CDK7 Inhibitory Potency vs. Alternative Scaffolds
Derivatives based on the 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one scaffold demonstrate potent inhibition of CDK7, a validated oncology target. For instance, a specific ligand (CHEMBL1944698) incorporating this core exhibits an IC50 of 3 nM against CDK7/cyclin H/MAT1 [1]. This potency is comparable to other advanced CDK7 inhibitors. In contrast, the structurally related but distinct 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one class (e.g., compound 63) exhibits broader tyrosine kinase inhibition with an IC50 of 0.009 μM (9 nM) against c-Src but 0.044 μM (44 nM) against EGFR, demonstrating divergent kinase selectivity profiles [2]. This highlights that the 2-chloro intermediate enables access to a distinct biological activity space, specifically potent CDK7 engagement, which is not guaranteed by simply using a 2-amino analog.
| Evidence Dimension | Inhibitory Potency (IC50) against CDK7 vs. other kinases |
|---|---|
| Target Compound Data | 3 nM (CDK7/cyclin H/MAT1) for a 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one-derived ligand |
| Comparator Or Baseline | 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative (Compound 63): IC50 = 9 nM (c-Src), 44 nM (EGFR) |
| Quantified Difference | ~15-fold difference in potency for EGFR vs. CDK7 engagement; demonstrates distinct kinase selectivity profile |
| Conditions | Biochemical kinase inhibition assays using recombinant human enzymes; BindingDB and J. Med. Chem. (1998) data |
Why This Matters
For procurement in CDK7-focused drug discovery, a scaffold that enables low nanomolar CDK7 inhibition is essential, and this compound's derivatives meet that threshold, offering a distinct profile compared to broader-spectrum tyrosine kinase inhibitors derived from the 2-amino analog.
- [1] BindingDB. BDBM50363196 (CHEMBL1944698). Affinity Data: IC50 = 3 nM for CDK7/cyclin H/MAT1. View Source
- [2] Klutchko SR, Hamby JM, Boschelli DH, et al. 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. J Med Chem. 1998;41(17):3276-3292. View Source
